molecular formula C18H24N2O3S B6749629 N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide

N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide

Cat. No.: B6749629
M. Wt: 348.5 g/mol
InChI Key: SONLSDJGYGIJSR-UHFFFAOYSA-N
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Description

N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a hydroxyphenyl group, a propan-2-ylamino group, and a methylbenzenesulfonamide group

Properties

IUPAC Name

N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-14-3-9-18(10-4-14)24(22,23)20-12-11-19-15(2)13-16-5-7-17(21)8-6-16/h3-10,15,19-21H,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONLSDJGYGIJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC(C)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylpropan-2-ylamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques, such as chromatography, can enhance the overall efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can bind to enzymes or receptors, altering their activity. The sulfonamide group can also interact with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide: Similar structure but with a methoxy group instead of a hydroxy group.

    4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol: Lacks the sulfonamide group, affecting its reactivity and applications.

Uniqueness

N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

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